Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
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Overview
Description
Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride is a complex organic compound that features a piperazine ring, a benzodioxin moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride typically involves multiple steps:
Formation of the Benzodioxin Moiety: This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Attachment of the Piperazine Ring: The benzodioxin derivative is then reacted with a suitable piperazine derivative under basic conditions to form the desired piperazine compound.
Esterification: The final step involves the esterification of the piperazine compound with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can also interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride is unique due to the presence of both the benzodioxin and piperazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study.
Properties
IUPAC Name |
ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6.ClH/c1-2-25-19(23)21-9-7-20(8-10-21)11-15(22)12-24-13-16-14-26-17-5-3-4-6-18(17)27-16;/h3-6,15-16,22H,2,7-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLLSOMLSMAZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COCC2COC3=CC=CC=C3O2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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